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molecular formula C11H20N2O3 B2765083 3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane CAS No. 478647-20-0

3-Boc-9-oxa-3,7-diazabicyclo[3.3.1]nonane

Cat. No. B2765083
M. Wt: 228.292
InChI Key: LHJSYLNUEZBFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091198B1

Procedure details

5.60 g (17.6 mmol) of tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate are dissolved in 100 ml of ethanol, 1.00 g of 10% palladium on activated carbon is added, and hydrogenation is carried out at 100° C. and 100 bar. The catalyst is filtered off with suction, and the filtrate is concentrated, whereupon 3.80 g (94.5% of theory) of pure product crystallize out.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:15][CH:14]2[O:16][CH:10]([CH2:11][N:12]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13]2)[CH2:9]1)C1C=CC=CC=1>C(O)C.[Pd]>[CH:10]12[O:16][CH:14]([CH2:15][NH:8][CH2:9]1)[CH2:13][N:12]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:11]2

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2CN(CC(C1)O2)C(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out at 100° C.
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated, whereupon 3.80 g (94.5% of theory) of pure product
CUSTOM
Type
CUSTOM
Details
crystallize out

Outcomes

Product
Name
Type
Smiles
C12CN(CC(CNC1)O2)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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